molecular formula C19H20N2O3 B5706336 4-benzyl-1-(2-nitrobenzoyl)piperidine CAS No. 349397-65-5

4-benzyl-1-(2-nitrobenzoyl)piperidine

Cat. No.: B5706336
CAS No.: 349397-65-5
M. Wt: 324.4 g/mol
InChI Key: MMZDMNXJPNFUFD-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-nitrobenzoyl)piperidine is a compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 4-benzyl-1-(2-nitrobenzoyl)piperidine is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating signal transmission.

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various downstream effects.

Biochemical Pathways

The inhibition of AChE leads to enhanced cholinergic transmission. This is because acetylcholine, which is normally broken down by AChE, remains in the synaptic cleft for a longer period. As a result, acetylcholine can continue to bind to and activate its receptors, leading to prolonged signal transmission .

Result of Action

The primary result of the action of this compound is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved.

Preparation Methods

The synthesis of 4-benzyl-1-(2-nitrobenzoyl)piperidine typically involves multiple steps. One common method starts with the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form 4-benzylpiperidine. The final step involves the acylation of 4-benzylpiperidine with 2-nitrobenzoyl chloride under basic conditions to yield this compound .

Chemical Reactions Analysis

4-Benzyl-1-(2-nitrobenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-1-(2-nitrobenzoyl)piperidine has several scientific research applications:

Comparison with Similar Compounds

4-Benzyl-1-(2-nitrobenzoyl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(17-8-4-5-9-18(17)21(23)24)20-12-10-16(11-13-20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZDMNXJPNFUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202632
Record name (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349397-65-5
Record name (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349397-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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